methyl 3-(N-ethylanilino)-2,2-dimethylpropanoate
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Overview
Description
Methyl 3-(N-ethylanilino)-2,2-dimethylpropanoate is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethyl group attached to the nitrogen atom of the aniline ring and a methyl ester group attached to a dimethylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-ethylanilino)-2,2-dimethylpropanoate can be achieved through several methods. One common approach involves the alkylation of aniline with ethyl bromide to form N-ethylaniline. This intermediate is then reacted with methyl 2,2-dimethylpropanoate under suitable conditions to yield the desired compound. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or ruthenium complexes can be employed to improve the reaction rate and selectivity . The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-ethylanilino)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include quinones, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-(N-ethylanilino)-2,2-dimethylpropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-(N-ethylanilino)-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N-Ethylaniline: An aniline derivative with an ethyl group attached to the nitrogen atom.
Methyl 2,2-dimethylpropanoate: A methyl ester of 2,2-dimethylpropanoic acid.
Uniqueness
Methyl 3-(N-ethylanilino)-2,2-dimethylpropanoate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the ethyl group on the aniline nitrogen and the methyl ester group on the dimethylpropanoate moiety distinguishes it from other similar compounds .
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
methyl 3-(N-ethylanilino)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H21NO2/c1-5-15(12-9-7-6-8-10-12)11-14(2,3)13(16)17-4/h6-10H,5,11H2,1-4H3 |
InChI Key |
CCTJWQCELGODOL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)(C)C(=O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
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